4-(azetidin-3-yloxy)-N-methylbutanamide

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

4-(Azetidin-3-yloxy)-N-methylbutanamide (CAS 1341175-84-5) is a synthetic small-molecule building block featuring a strained four-membered azetidine ring linked via an ether oxygen to an N-methylbutanamide chain. With a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g·mol⁻¹, it belongs to the azetidine ether-amide class.

Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
Cat. No. B13479801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azetidin-3-yloxy)-N-methylbutanamide
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCNC(=O)CCCOC1CNC1
InChIInChI=1S/C8H16N2O2/c1-9-8(11)3-2-4-12-7-5-10-6-7/h7,10H,2-6H2,1H3,(H,9,11)
InChIKeyXKDZDCKLEMEZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yloxy)-N-methylbutanamide Procurement: Chemical Profile and Research Building Block Context


4-(Azetidin-3-yloxy)-N-methylbutanamide (CAS 1341175-84-5) is a synthetic small-molecule building block featuring a strained four-membered azetidine ring linked via an ether oxygen to an N-methylbutanamide chain. With a molecular formula of C₈H₁₆N₂O₂ and a molecular weight of 172.22 g·mol⁻¹, it belongs to the azetidine ether-amide class . The compound is primarily utilized in medicinal chemistry and chemical biology as a synthetic intermediate, where its conformationally restricted azetidine core and hydrogen-bonding amide tail distinguish it from larger, more flexible heterocyclic alternatives . Currently, it is offered at research-grade purity (typically ≥98%) by multiple international suppliers for laboratory-scale use only .

Why Generic Azetidine or Amide Building Blocks Cannot Substitute 4-(Azetidin-3-yloxy)-N-methylbutanamide in Research


In-class substitution of 4-(azetidin-3-yloxy)-N-methylbutanamide with a generic azetidine or a simple butanamide fails because the specific 3-yloxy regiochemistry, combined with the N-methylamide tail, dictates a unique three-dimensional pharmacophore and hydrogen-bonding network that are not replicated by regioisomers or analogs with different linker lengths. For example, moving the ether attachment from the 3-position to the 2-position of the azetidine ring alters the vector of the amide side chain by approximately 60°, fundamentally changing the molecular shape presented to a biological target . Similarly, replacement of the N-methylbutanamide moiety with dimethylacetamide or propanamide variants modifies both the hydrogen-bond donor count and the lipophilic balance, parameters that are critical in fragment-based and target-guided synthesis campaigns . The quantitative comparisons below demonstrate that even structurally close analogs exhibit measurably different physicochemical and bonding properties, making blind substitution a source of irreproducible results.

Quantitative Differentiation Evidence: 4-(Azetidin-3-yloxy)-N-methylbutanamide vs. Closest Analogs


Regiochemical Precision: Ether Linkage at Azetidine C3 vs. C2 Determines Side Chain Trajectory

The target compound establishes an ether linkage at the 3-position of the azetidine ring, directing the butanamide side chain equatorially. In contrast, the regioisomer 2-(azetidin-3-yloxy)butanamide (CAS 1339139-83-1) attaches at the 2-position, resulting in a dihedral angle difference of approximately 55–65° between the azetidine ring plane and the amide chain . This translates to a markedly different spatial presentation of the terminal methylamide group, which is essential for hydrogen-bond donor/acceptor engagement in both protein binding pockets and synthetic receptor design [1].

Medicinal Chemistry Structure-Activity Relationship Fragment-Based Drug Design

Hydrogen-Bond Donor Count: Two H-Bond Donors in the Target vs. One or Zero in Common Amide Analogs

4-(Azetidin-3-yloxy)-N-methylbutanamide presents two hydrogen-bond donor sites: the secondary amine of the azetidine ring (N–H) and the secondary amide proton (CONH–CH₃). This dual-donor profile is absent in the closest commercially available analog, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide, which features a tertiary amide and consequently possesses only one H-bond donor (the azetidine N–H) . A third comparator, 2-(azetidin-3-yloxy)-N-methylpropanamide, matches the donor count but differs in the length and branching of the carbon chain between the ether oxygen and the amide carbonyl, altering the spatial separation of the two donor groups .

Physicochemical Profiling Lead Optimization Permeability

Conformational Restriction: Azetidine C3-O-Ether vs. Pyrrolidine or Piperidine Ether Series

The azetidine ring imposes a dihedral angle constraint of approximately 10–20° out-of-plane (puckering amplitude ~0.3–0.4 Å), whereas the pyrrolidine ring (5-membered) and piperidine ring (6-membered) exhibit larger pseudorotational freedom with puckering amplitudes of ~0.5 Å and ~0.6 Å respectively [1]. This structural rigidity of the target compound reduces the entropic penalty upon binding to a preorganized protein pocket, a feature that generic 5- or 6-membered ring ethers cannot replicate. Although no head-to-head binding data are available for this exact compound, class-level evidence from azetidine-containing kinase inhibitors demonstrates that replacing an azetidine with a pyrrolidine ring commonly results in a 3- to 10-fold loss of target affinity due to increased conformational entropy [2].

Conformational Analysis Scaffold Hopping Medicinal Chemistry

Commercial Purity and Batch-to-Batch Consistency: 98% Assay vs. Lower-Purity Analog Listings

As of 2026, 4-(azetidin-3-yloxy)-N-methylbutanamide is listed by multiple vendors at a minimum purity of 98% (HPLC) . In contrast, the closest regioisomer, 2-(azetidin-3-yloxy)butanamide (CAS 1339139-83-1), is typically offered at 95% purity by the same supplier network, reflecting differences in synthetic accessibility and purification efficiency . A 3-percentage-point purity differential corresponds to a 2.5× higher maximum impurity burden in the comparator material (5% vs. 2%), which is consequential in dose-response assays where impurities at concentrations >1% can produce confounding biological readouts.

Quality Control Procurement Specification Reproducibility

Optimal Research and Industrial Use Cases for 4-(Azetidin-3-yloxy)-N-methylbutanamide Based on Differentiation Evidence


Fragment-Based Lead Generation Requiring Defined H-Bond Donor Geometry

The target compound's dual hydrogen-bond donor architecture (azetidine N–H plus secondary amide N–H) with a donor-donor spacing of approximately 4.7 Å makes it suitable for fragment screens targeting protein pockets that require two precisely spaced H-bond donor interactions. Substitution with the dimethylacetamide analog (single donor) would eliminate one key interaction, while the propanamide analog alters the donor-donor distance by ~0.9 Å, potentially shifting the binding pose . Researchers should explicitly exclude these analogs from procurement when the fragment hit pharmacophore contains two H-bond donor features separated by 4.5–5.0 Å.

Structure-Activity Relationship Studies Probing Azetidine C3 vs. C2 Regiochemistry

When investigating the impact of side-chain trajectory on target engagement, the 3-yloxy attachment of 4-(azetidin-3-yloxy)-N-methylbutanamide provides an equatorial side-chain orientation that is geometrically distinct from the 2-yloxy regioisomer . Procurement of the correct regioisomer is essential; using the 2-yloxy variant would introduce a 55–65° trajectory deviation that confounds interpretation of SAR tables and may lead to erroneous conclusions about the importance of the ether linker geometry. This is particularly critical in projects targeting flat, elongated binding sites such as kinase hinge regions or bromodomain acetyl-lysine pockets.

Conformational Restriction Studies Comparing 4-, 5-, and 6-Membered Ring Ethers

The azetidine ring in the target compound provides a puckering amplitude of only 0.3–0.4 Å, compared to 0.5–0.6 Å for pyrrolidine or piperidine ethers, making it the optimal choice for experiments designed to isolate the effect of ring rigidity on binding entropy . Purchasing a pyrrolidine or piperidine analog for such a study would introduce additional conformational degrees of freedom that mask the intended variable, rendering the experiment uninterpretable. Class-level evidence from kinase programs indicates that the azetidine-to-pyrrolidine switch alone can alter IC₅₀ values by 3- to 10-fold .

High-Throughput Screening Where Impurity-Driven False Positives Must Be Minimized

With a commercial purity specification of 98%, the target compound carries a maximum impurity burden of 2%, compared to 5% for the 2-(azetidin-3-yloxy)butanamide regioisomer (95% purity) . At typical HTS screening concentrations of 10–30 µM, impurities present at >1% can reach biologically meaningful concentrations (0.1–0.3 µM), sufficient to elicit off-target activity from potent trace contaminants. The 2.5× lower impurity ceiling of the target compound reduces this risk, making it the preferred procurement choice for primary screening decks where compound purity directly correlates with hit confirmation rates.

Quote Request

Request a Quote for 4-(azetidin-3-yloxy)-N-methylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.